molecular formula C24H14 B048497 Dibenzo[e,l]pyrene CAS No. 192-51-8

Dibenzo[e,l]pyrene

Cat. No. B048497
CAS RN: 192-51-8
M. Wt: 302.4 g/mol
InChI Key: BMIAHKYKCHRGBA-UHFFFAOYSA-N
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Description

Dibenzo[e,l]pyrene (DB[e,l]P) is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment, mainly due to incomplete combustion of organic matter. It is a toxic compound that is known to cause cancer in humans and animals, and is therefore classified as a carcinogen by the International Agency for Research on Cancer (IARC). DB[e,l]P has been studied for its potential role in the development of various diseases, including lung and bladder cancer, and has been linked to a number of other health effects.

Scientific Research Applications

  • Synthesis and Self-Assembly : Dibenzo[e,l]pyrene-containing polyphenylene ribbons can produce giant polycyclic aromatic hydrocarbons (PAHs) in a single reaction step through cyclodehydrogenation. This has implications for the synthesis of graphitic nanoribbons (Fogel et al., 2009).

  • Carcinogenic Properties : Studies have demonstrated the potent carcinogenic nature of Dibenzo[a,l]pyrene (DB[a,l]P), especially in inducing DNA adducts, tumorigenicity, and mutations in certain oncogenes in mouse lung (Prahalad et al., 1997). This compound is also implicated in oral squamous cell carcinoma in mice (Chen et al., 2013), and its various isomers have been identified as highly carcinogenic, necessitating their analysis in environmental samples for accurate assessment of carcinogenic potency (Bergvall & Westerholm, 2007).

  • Molecular Interactions and Carcinogenesis : The study of DBP-DNA interactions is crucial for understanding the molecular mechanisms of its carcinogenic properties. This could lead to the design of novel compounds to inhibit and block its DNA binding ability, potentially facilitating cancer prevention (Ahmad et al., 2020).

  • Environmental Impact and Detection : Dibenzo[a,l]pyrene is a significant environmental pollutant and a very potent carcinogen. Methods for the direct determination of dibenzo[a,l]pyrene and its isomers in water samples have been developed, which are environmentally friendly and cost-effective (Yu & Campiglia, 2005).

  • Transplacental Carcinogenesis : Exposure to DBP in pregnant mice has been shown to result in high mortality from aggressive T-cell lymphoma and lung tumors with high multiplicity. This underscores the risks associated with prenatal exposure to this carcinogen (Castro et al., 2008).

Safety and Hazards

Dibenzo[e,l]pyrene is recognized for its suspected human carcinogenicity . It is toxic and may cause severe injury or death upon inhalation, ingestion, or skin contact . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Dibenzo[e,l]pyrene (DBP) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) that is found in the environment . The primary targets of DBP are DNA molecules . DBP undergoes a series of enzymatic reactions yielding electrophilic diastereomeric diol-epoxides (DEs) that subsequently bind to DNA covalently .

Mode of Action

DBP interacts with its targets through a high temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism to form peri-fused polycyclic aromatic hydrocarbon (PAH) derivatives . This interaction is explored through a gas-phase reaction of the phenyl radical (C6H5˙) with triphenylene (C18H12) .

Biochemical Pathways

DBP affects the DNA repair pathways. The formation of DNA adducts by DBP hampers the healing mechanism of cascaded biological pathways, resulting in the onset of different diseases . The imbalance of interaction tendencies relatively favors the DNA-adduct formation than the nucleotide excision repair (NER) pathway .

Pharmacokinetics

It is known that dbp undergoes a series of enzymatic reactions yielding electrophilic diastereomeric diol-epoxides (des) that subsequently bind to dna covalently .

Result of Action

The molecular and cellular effects of DBP’s action are significant. DBP has been recognized for its suspected human carcinogenicity . The most notable DBP isomer, dibenzo[a,l]pyrene, is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of DBP. Primary sources of DBP in the environment are combustion of wood and coal, gasoline and diesel exhaust, and tires . DBP is also a constituent of tobacco smoke . These environmental factors can increase human exposure to DBP, thereby increasing the risk of its harmful effects.

properties

IUPAC Name

hexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-1(23),2,4,6,8(24),9,11,13,15,17,19,21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20(16)24(22)23(19)21/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIAHKYKCHRGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C6=CC=CC(=C64)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172750
Record name Dibenzo(fg,op)naphthacene (8CI)(9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192-51-8
Record name Dibenzo[fg,op]naphthacene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(e,l)pyrene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[e,l]pyrene
Source DTP/NCI
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Record name Dibenzo(fg,op)naphthacene (8CI)(9CI)
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Record name DIBENZO(E,L)PYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Dibenzo[e,l]pyrene's vibrational modes in astronomical research?

A1: this compound exhibits low-lying vibrational modes characterized by out-of-plane bending. These modes are easily populated in high-temperature environments like combustion flames and the circumstellar envelopes of carbon stars []. Consequently, this compound is considered a strong candidate for detection in far-IR astronomical surveys, potentially providing insights into the formation and composition of celestial objects [].

Q2: How is this compound formed in a laboratory setting?

A2: this compound can be synthesized through a gas-phase reaction involving the phenyl radical (C6H5˙) and triphenylene (C18H12) []. This reaction, studied using photoelectron photoion coincidence spectroscopy (PEPICO) and electronic structure calculations, follows a high-temperature phenyl-mediated addition-cyclization-dehydrogenation mechanism, highlighting a potential pathway for the formation of peri-fused polycyclic aromatic hydrocarbon (PAH) derivatives [].

Q3: What are the applications of this compound in materials science?

A3: this compound serves as a building block for synthesizing graphitic nanoribbons []. These nanoribbons, formed through a microwave-assisted Diels-Alder reaction, exhibit unique electronic properties due to their extended conjugated π-systems, making them promising materials for nanoelectronics and optoelectronic devices [].

Q4: How does the structure of this compound contribute to its properties in nanographene synthesis?

A4: this compound acts as a core structure in the synthesis of distorted nitrogen-doped nanographenes []. Its rigid framework facilitates the oxidative cyclodehydrogenation of oligoaryl-substituted derivatives, leading to extended π-conjugation and influencing the optical and electronic properties of the resulting nanographenes [].

Q5: What analytical techniques are employed to identify and quantify this compound?

A5: High-pressure liquid chromatography (HPLC) coupled with ultraviolet-visible absorbance detection and mass spectrometric detection is commonly used to analyze this compound []. This technique allows for the separation and identification of various PAH isomers, including this compound, present in complex mixtures like those derived from the pyrolysis of catechol []. Additionally, laser-excited time-resolved Shpol'skii spectroscopy is a highly sensitive and selective method for the direct determination of this compound and its isomers in water samples, achieving detection limits at the parts-per-trillion level [].

Q6: What are the potential environmental concerns associated with this compound?

A6: this compound, like many PAHs, is a product of incomplete combustion processes and can be found in contaminated water sources [, ]. Its presence in the environment raises concerns due to its potential carcinogenic properties []. Understanding its formation mechanisms and developing sensitive detection methods are crucial for assessing and mitigating its environmental impact [, ].

Q7: How does the structure of this compound relate to its carcinogenic potential?

A7: While specific details on this compound's carcinogenic mechanism are not provided in the provided research, it is classified as a carcinogen []. Generally, the carcinogenic potential of PAHs, including this compound, is linked to their ability to undergo metabolic activation in the body, forming reactive metabolites that can bind to DNA and disrupt cellular processes [, ].

Q8: What is the significance of studying biphenyl derivatives in relation to this compound?

A8: Biphenyl derivatives, particularly those with bromine substituents, can be used to synthesize this compound and related structures on metal surfaces []. For instance, the reaction of 2,2'-dibromobiphenyl on Ag(111) leads to the formation of this compound, highlighting the influence of surface chemistry on the reaction pathway []. This approach provides insights into potential formation mechanisms of this compound and related PAHs under specific conditions.

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